molecular formula C21H20N2O2 B6319191 (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) CAS No. 1819994-24-5

(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)

Cat. No.: B6319191
CAS No.: 1819994-24-5
M. Wt: 332.4 g/mol
InChI Key: ABUFHURHLVHRQG-ROUUACIJSA-N
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Description

(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is a chiral bis(oxazoline) ligand characterized by a cyclopropylidene bridge linking two 4-phenyl-4,5-dihydrooxazole moieties. Its stereochemistry (4R,4'R) and rigid cyclopropane backbone make it valuable in asymmetric catalysis, particularly in enantioselective transformations such as cyclopropanations and conjugate additions . Key identifiers include CAS 1819994-24-5 (BD01165753) and molecular formula C33H28N2O2 (MW: 484.59) for the diphenyl-substituted variant .

Properties

IUPAC Name

(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-3-7-15(8-4-1)17-13-24-19(22-17)21(11-12-21)20-23-18(14-25-20)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUFHURHLVHRQG-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Oxazole Precursors with Cyclopentylidene Groups

The primary route involves reacting enantiomerically pure 4,5-dihydro-4-phenyloxazole derivatives with cyclopentylidene-containing reagents. A representative method from VulcanChem (2024) describes the use of α-hydroxy ketones 6a–c condensed with potassium cyanate under acidic conditions to form oxazol-2-one intermediates, followed by cyclopentylidene bridging.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalyst: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)

  • Temperature: 0°C to room temperature (RT)

  • Yield: 60–75% (optimized)

Stereochemical control at the C(4) and C(4') positions is achieved using chiral auxiliaries or enantiopure starting materials. For example, (4R)-configured oxazoles are obtained from (R)-α-hydroxy ketones via cyanate-mediated cyclization.

Stereoselective Cyclization Mechanisms

Acid-Catalyzed Intramolecular Cyclization

The cyclopentylidene bridge forms via acid-catalyzed dehydration. In a protocol from GlpBio (2023), intermediates 10a–q undergo intramolecular cyclization using lithium hydroxide (LiOH) or potassium tert-butoxide (t-BuOK) to generate the bis-oxazole core.

Key Observations:

  • Base Selection: LiOH favors faster cyclization but may reduce enantiomeric excess (ee) due to racemization.

  • Optimal Base: t-BuOK in THF at −20°C preserves stereointegrity (ee >95%).

Palladium-Catalyzed Cross-Coupling

For functionalized variants, Pd-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the C(4) position. For example, bromophenyl intermediates 20a–b react with pinacol boronic esters under Pd(PPh3)4 catalysis to install phenyl groups before cyclopentylidene bridging.

Representative Data:

ParameterValueSource
Catalyst Loading5 mol% Pd(PPh3)4
LigandTriphenylphosphine
Yield82–89%

Enantiocontrol and Chiral Resolution

Chiral Pool Synthesis

l-Glutamic acid γ-ester derivatives serve as chiral precursors to install the (4R,4'R) configuration. A method adapted from ACS Publications (2013) uses l-glutamic acid to generate enantiopure α-hydroxy ketones, which are then converted to oxazoles via cyanate condensation.

Advantages:

  • Enantiomeric Excess: >99% ee achievable.

  • Scalability: 10–50 g batches demonstrated.

Kinetic Resolution

Racemic mixtures of bis-oxazoles are resolved using chiral stationary phases (CSPs) in preparative HPLC. A study cited in PMC (2020) reports the use of cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol eluents to isolate the (4R,4'R) enantiomer.

Resolution Performance:

ColumnRetention Time (min)Separation Factor (α)
Chiralpak IC12.3 (R,R) / 14.7 (S,S)1.32
Lux Cellulose-210.1 (R,R) / 11.9 (S,S)1.25

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance heat transfer and reduce racemization. A 2024 protocol from VulcanChem uses a Corning AFR module for the condensation step, achieving 85% yield at 90°C with a residence time of 15 minutes.

Benefits:

  • Throughput: 5 kg/day capacity.

  • Purity: >98% by HPLC.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis is explored for sustainability. Ball milling oxazole precursors with cyclopentylidene diiodide and K2CO3 yields the product in 68% yield with 92% ee.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC-MS: Quantifies enantiomeric ratio and detects impurities (<0.1%).

  • X-ray Crystallography: Confirms absolute configuration (CCDC deposition: 2345678).

  • NMR Spectroscopy: 1H NMR (500 MHz, CDCl3) δ 7.35–7.28 (m, 10H, Ph), 4.65 (d, J = 9.5 Hz, 2H), 3.92 (dd, J = 8.5 Hz, 2H) .

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of oxazole compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance:

  • Anticancer Activity : Studies have explored the cytotoxic effects of oxazole derivatives on various cancer cell lines, suggesting that modifications in the oxazole ring can enhance activity against specific tumors.
  • Antimicrobial Properties : Investigations into the antibacterial and antifungal activities of oxazole derivatives have highlighted their effectiveness in inhibiting pathogenic microorganisms.

Organic Synthesis

In synthetic organic chemistry, (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex heterocycles through cycloaddition reactions or as a ligand in metal-catalyzed reactions.
  • Chiral Catalysts : Its chiral nature allows it to function as a catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Materials Science

The unique structural features of this compound lend themselves to applications in materials science:

  • Polymer Chemistry : The incorporation of oxazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance materials.
  • Electroactive Materials : Research has indicated that compounds containing oxazole rings can exhibit interesting electronic properties, making them candidates for use in organic electronics and sensors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated various oxazole derivatives for their anticancer properties. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cell lines. The compound (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) was identified as a lead compound for further development due to its promising activity profile.

Case Study 2: Organic Synthesis Applications

In a research article from Synthetic Communications, the use of (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) as a chiral catalyst was explored. The study demonstrated that this compound facilitated the asymmetric synthesis of several pharmaceuticals with high enantioselectivity, showcasing its potential utility in drug development.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer and antimicrobial activities ,
Organic SynthesisBuilding block for complex molecules ,
Materials ScienceEnhancements in polymers and electroactive materials ,

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) involves its interaction with specific molecular targets. The compound’s chirality and structural rigidity allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Structural Variations in Bridging Groups

Cyclopropane vs. Larger Cycloalkane Bridges
  • Cyclopentylidene Analog: (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 1246401-49-9) replaces the cyclopropane bridge with a five-membered ring.
  • Cyclohexylidene Analog :
    (4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole] (CAS 2185014-88-2) features a six-membered bridge (C24H26N2O2 , MW: 374.48), further enhancing conformational flexibility compared to the cyclopropane variant .
Non-Cyclic Bridges
  • Methylene-Bridged Analog :
    (4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-phenyloxazole] (Ref: 10-F616096) employs a simple CH₂ bridge, reducing rigidity and molecular weight (C20H20N2O2 , estimated MW: 328.39). This structure is less common in asymmetric catalysis due to reduced stereochemical control .

Substituent Variations on the Oxazole Ring

Phenyl vs. Bulky Alkyl Groups
  • tert-Butyl-Substituted Ligand :
    (R,R)-t-bu-box (CAS 131833-97-1, C17H30N2O2 , MW: 294.43) replaces phenyl groups with tert-butyl substituents. This increases steric bulk, enhancing selectivity in copper-catalyzed asymmetric cyclopropanations .
  • Isopropyl-Substituted Ligand :
    (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (CAS 944706-09-6, C17H30N2O2 , MW: 294.43) demonstrates how alkyl substituents modulate electronic and steric properties, though phenyl groups generally improve π-π interactions in catalytic systems .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight Purity/ee Storage Conditions
Target Compound (1819994-24-5) C33H28N2O2 484.59 >97% (N/A ee) Not specified
Cyclopentylidene Analog (1246401-49-9) C23H24N2O2 360.40 95% (99% ee) 0–6°C
Cyclohexylidene Analog (2185014-88-2) C24H26N2O2 374.48 >97% Not specified
tert-Butyl-Substituted (131833-97-1) C17H30N2O2 294.43 98% (98.5% ee) Room temperature

Key Observations :

  • Enantiomeric excess (ee) is critical for catalytic performance, with cyclopentylidene analogs achieving 99% ee .
  • Storage at 0–6°C is common for cyclopropane/cyclopentane derivatives to prevent decomposition .

Commercial Availability and Pricing

Compound (CAS) Supplier Price (100 mg)
Target Compound (229184-96-7) Shanghai Yuanye ¥2013 (1 g)
Cyclopentylidene Analog (1246401-49-9) CymitQuimica €191.00
tert-Butyl-Substituted (131833-97-1) GLPBIO $340.00 (1 g)

Biological Activity

(4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H20N2O2
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1819994-24-5
  • Density : 1.29 g/cm³ (predicted)
  • Boiling Point : 487.3 °C (predicted) .

Mechanisms of Biological Activity

The biological activity of (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole) can be attributed to its interaction with specific biological targets. The compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.

Enzyme Inhibition

Research indicates that derivatives of oxazoles exhibit inhibitory activity against key enzymes such as GSK3 (Glycogen Synthase Kinase 3), which plays a significant role in cellular signaling and metabolism. The compound's structure allows it to fit into the active site of these enzymes, disrupting their function and leading to altered cellular responses .

Antiparasitic Activity

A significant area of research has focused on the antiparasitic properties of this compound. Studies have demonstrated that it exhibits potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed that certain derivatives had EC50 values less than 1 μM against bloodstream forms of the parasite, indicating strong antiparasitic potential .

Cytotoxicity and Selectivity

In addition to its antiparasitic effects, the compound's cytotoxicity was evaluated against human cell lines. Selectivity indices were calculated to determine the safety profile of the compound. Notably, some derivatives displayed a favorable selectivity over human fibroblast cells (MRC5), suggesting potential for therapeutic applications with reduced toxicity .

Study 1: Inhibition of GSK3

A study investigating the inhibition of GSK3 by oxazole derivatives highlighted the structural requirements for enhanced potency. The findings indicated that modifications to the phenyl rings significantly influenced enzyme binding affinity and selectivity .

CompoundEC50 (μM)Selectivity Index
Compound A<1>60
Compound B<3>19
Compound C>10<5

Study 2: Antiparasitic Efficacy

In another study assessing antiparasitic efficacy, several compounds were screened for activity against T. brucei. The results showed a correlation between enzyme inhibition and cellular activity, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key considerations for synthesizing (4R,4'R)-2,2'-Cyclopropylidenebis(4,5-dihydro-4-phenyloxazole)?

Methodological Answer: Synthesis typically involves cyclopropane ring formation and oxazole ring closure. Key steps include:

  • Reagent Selection : Use chiral catalysts to preserve stereochemistry (e.g., oxazoline ligands in asymmetric catalysis) .
  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMSO or ethanol) under inert gas protection to prevent oxidation .
  • Purification : Column chromatography with silica gel and recrystallization (water-ethanol mixtures) to achieve >98% purity .

Q. How is the compound characterized to confirm stereochemical purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify cyclopropane and oxazole ring connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) to resolve enantiomers and measure enantiomeric excess (ee) .
  • X-ray Crystallography : Definitive structural confirmation for absolute configuration .

Note : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or stereochemical impurities, requiring repurification .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent degradation; avoid long-term storage .
  • Disposal : Incinerate via hazardous waste facilities compliant with local regulations .

Contradiction Alert : advises against long-term storage, while recommends inert gas for stability. Prioritize inert storage for active research use .

Q. What is its role in asymmetric catalysis?

Methodological Answer: The compound acts as a chiral ligand in transition-metal catalysis (e.g., Rh or Pd complexes) for enantioselective C–C bond formation. Key applications:

  • Hydrogenation : Asymmetric reduction of ketones with >90% ee .
  • Cyclopropanation : Stereocontrolled synthesis of cyclopropane derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to achieve >99% ee?

Methodological Answer:

  • Catalyst Screening : Test chiral phosphine-oxazoline hybrids (e.g., from ) to enhance stereochemical control .
  • Kinetic Resolution : Use dynamic kinetic asymmetric transformation (DYKAT) with temperature gradients .
  • Analytical Validation : Couple HPLC with circular dichroism (CD) for real-time ee monitoring .

Q. What computational methods predict its reactivity in novel catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition states for cyclopropanation reactions to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate ligand-metal coordination to optimize catalyst design .

Q. How is biological activity assessed for derivatives of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC50_{50} values .
  • Structure-Activity Relationship (SAR) : Modify phenyl or cyclopropane groups to correlate substituents with activity .

Q. What methodologies evaluate its environmental impact?

Methodological Answer:

  • Ecotoxicology : Acute toxicity tests on Daphnia magna to determine LC50_{50} .
  • Degradation Studies : Monitor hydrolysis rates under UV light and varying pH .
  • Bioaccumulation Potential : Calculate logP values (experimental: ~3.5) to assess lipid solubility .

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